1,2-Epoxy-1-methyl-cyclobutane

Description

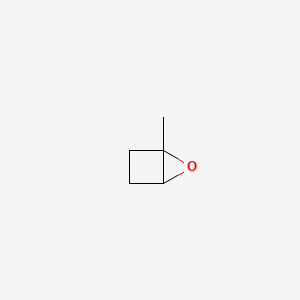

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8O |

|---|---|

Molecular Weight |

84.12 g/mol |

IUPAC Name |

1-methyl-5-oxabicyclo[2.1.0]pentane |

InChI |

InChI=1S/C5H8O/c1-5-3-2-4(5)6-5/h4H,2-3H2,1H3 |

InChI Key |

LJLRAHNTYXRNCT-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC1O2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Epoxy 1 Methyl Cyclobutane and Analogs

Epoxidation of Olefinic Precursors

A direct and widely employed method for the synthesis of epoxides is the oxidation of a carbon-carbon double bond. For 1,2-Epoxy-1-methyl-cyclobutane, the logical precursor is 1-methylcyclobutene.

Peroxyacid-Mediated Epoxidation Mechanisms (e.g., using meta-chloroperoxybenzoic acid, MCPBA)

The reaction of an alkene with a peroxyacid is a common and efficient method for producing epoxides. nih.gov One of the most frequently used reagents for this transformation is meta-chloroperoxybenzoic acid (MCPBA). nih.gov The mechanism of this epoxidation is a concerted process, meaning that several bonds are formed and broken in a single step. nih.gov

The reaction is initiated by the interaction of the nucleophilic π-bond of the alkene with the electrophilic oxygen of the peroxyacid. nih.gov This leads to a transition state where the oxygen atom is transferred to the double bond, forming the epoxide ring, while the peroxyacid is reduced to the corresponding carboxylic acid. nih.gov The concerted nature of this mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product. nih.gov

| Reagent | Role in Reaction | Byproduct |

| 1-methylcyclobutene | Olefinic Precursor | - |

| MCPBA | Oxidizing Agent | meta-chlorobenzoic acid |

Stereoselective Control in Epoxidation Reactions

The stereochemical outcome of the epoxidation of 1-methylcyclobutene is a critical consideration. Since the alkene is prochiral, the epoxidation can occur from either face of the double bond, potentially leading to a racemic mixture of enantiomers.

Achieving stereoselectivity in such reactions often requires the use of chiral catalysts or directing groups. While the epoxidation of simple alkenes like 1-methylcyclobutene with MCPBA typically results in a racemic mixture, more complex substrates with existing stereocenters can exhibit diastereoselectivity. The directing effect of nearby functional groups, such as hydroxyl groups, can influence the facial selectivity of the epoxidation. For instance, the diastereoselective epoxidation of certain alkenes can be achieved through hydrogen bonding between a remote functional group and the epoxidizing reagent, guiding the oxidant to a specific face of the double bond. nih.gov

Strategies Involving Halohydrin Formation and Subsequent Intramolecular Cyclization

An alternative two-step approach to the synthesis of epoxides involves the formation of a halohydrin intermediate followed by an intramolecular cyclization. This method offers a different regiochemical and stereochemical pathway compared to direct epoxidation.

Mechanistic Pathways of Halohydrin Synthesis

The formation of a halohydrin from an alkene, such as 1-methylcyclobutene, is typically achieved by reacting the alkene with a halogen (e.g., Br₂) in the presence of water. The reaction proceeds through a cyclic halonium ion intermediate. Water, acting as a nucleophile, then attacks the more substituted carbon of the halonium ion, leading to the opening of the three-membered ring. This regioselectivity is a consequence of the partial positive charge being better stabilized at the more substituted carbon. The result is the anti-addition of the halogen and the hydroxyl group across the double bond.

Base-Catalyzed Intramolecular SN2 Cyclization for Epoxide Formation

The halohydrin intermediate can be converted to the corresponding epoxide through a base-catalyzed intramolecular S_N2 reaction. A base, such as sodium hydroxide, deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the halogen. This intramolecular displacement of the halide results in the formation of the epoxide ring. For this reaction to occur efficiently, the alkoxide and the leaving group (halogen) must be in an anti-periplanar conformation to allow for backside attack, which is a requirement for an S_N2 reaction.

| Step | Reagents | Intermediate/Product | Key Mechanistic Feature |

| 1 | Br₂, H₂O | 2-Bromo-1-methylcyclobutanol | Formation of a bromonium ion intermediate and anti-addition. |

| 2 | NaOH | This compound | Intramolecular S_N2 reaction. |

Synthetic Routes from Other Cyclobutane (B1203170) Derivatives (e.g., utilizing cyclobutane dicarboxylic acid anhydrides)

The synthesis of this compound can also be envisioned starting from more functionalized cyclobutane precursors, such as cyclobutane dicarboxylic acids or their anhydrides. Although direct conversion is not commonly reported, a multi-step synthetic sequence can be proposed.

A plausible route would involve the reduction of a suitable cyclobutane dicarboxylic acid derivative, for example, 1-methyl-cyclobutane-1,2-dicarboxylic acid, to the corresponding 1,2-bis(hydroxymethyl)cyclobutane. This reduction can typically be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

The resulting 1,2-diol can then be converted into an epoxide. One common method for this transformation is the reaction of the diol with a reagent that can convert one of the hydroxyl groups into a good leaving group, followed by intramolecular cyclization. For instance, treatment with tosyl chloride (TsCl) in the presence of a base would selectively tosylate one of the hydroxyl groups. Subsequent treatment with a base would then effect the intramolecular S_N2 reaction to form the epoxide. bath.ac.uk The existence of precursors like 1-methyl-cyclobutane-1,2-dicarboxylic acid anhydride (B1165640) has been documented, providing a viable starting point for such a synthetic strategy. prepchem.com

Reactivity and Mechanistic Investigations of 1,2 Epoxy 1 Methyl Cyclobutane

Nucleophilic Ring-Opening Reactions

The polarized carbon-oxygen bonds and the significant ring strain of the three-membered epoxide ring make 1,2-Epoxy-1-methyl-cyclobutane an effective electrophile, susceptible to attack by nucleophiles. youtube.com These ring-opening reactions can be catalyzed by either acid or base, and the specific pathway followed has profound implications for the regiochemical and stereochemical outcome of the product. libretexts.orglibretexts.org

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the ring-opening of this compound proceeds through a mechanism that exhibits characteristics of both SN1 and SN2 pathways. pressbooks.publibretexts.org This hybrid nature is essential for explaining the observed selectivity of the reaction.

The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst. youtube.com This acid-base reaction converts the oxygen into a hydroxyl group, which is a much better leaving group than the corresponding alkoxide. libretexts.org This initial protonation makes the epoxide significantly more electrophilic and primes it for nucleophilic attack under milder conditions than would otherwise be possible. youtube.com

Following protonation, the nucleophile attacks one of the two electrophilic carbons of the epoxide. With an unsymmetrical epoxide like this compound, the site of attack is preferentially the more substituted carbon (the tertiary C1). pressbooks.publibretexts.org This regioselectivity is a hallmark of an SN1-like mechanism. pressbooks.pub Although a full carbocation is generally not formed, the transition state involves significant positive charge buildup on the carbon atom whose C-O bond is breaking. libretexts.orgyoutube.comkhanacademy.org

The regiochemical outcome is dictated by the stability of the partial positive charge in the transition state. youtube.comkhanacademy.org The tertiary carbon (C1) of the this compound ring can stabilize a developing positive charge more effectively than the secondary carbon (C2). This increased stability lowers the activation energy for the attack at the more substituted position. pressbooks.publibretexts.org Consequently, the nucleophile adds predominantly to the tertiary carbon, a result driven by electronic factors rather than steric hindrance. youtube.comstackexchange.com

| Nucleophile (Reagent) | Predicted Major Product | Site of Attack |

|---|---|---|

| H₂O (H₃O⁺) | 1-Methylcyclobutane-1,2-diol | Tertiary Carbon (C1) |

| CH₃OH (H⁺) | 2-Methoxy-1-methylcyclobutan-1-ol | Tertiary Carbon (C1) |

| HBr (anhydrous) | 2-Bromo-1-methylcyclobutan-1-ol | Tertiary Carbon (C1) |

Despite the SN1-like regioselectivity, the stereochemistry of the reaction is characteristic of an SN2 mechanism. The nucleophile attacks the carbon from the side opposite to the protonated oxygen leaving group (backside attack). pressbooks.publibretexts.org This backside attack results in an inversion of the stereochemical configuration at the carbon atom being attacked. When this compound is hydrolyzed with aqueous acid, the resulting product is a trans-1,2-diol. pressbooks.publibretexts.org This stereochemical outcome confirms that the C-O bond is not completely broken before the nucleophile attacks.

Base-Catalyzed Ring Opening Mechanisms

In contrast to acid-catalyzed reactions, the ring-opening of epoxides under basic or neutral conditions with a strong nucleophile follows a classic SN2 mechanism. libretexts.org This pathway is governed primarily by steric considerations. The reaction does not involve a preliminary protonation step; instead, the potent nucleophile directly attacks an epoxide carbon. masterorganicchemistry.com

For this compound, the nucleophile will preferentially attack the less sterically hindered secondary carbon (C2). libretexts.orglibretexts.org The attack forces the epoxide ring to open, creating an alkoxide intermediate which is subsequently protonated during a final workup step (e.g., with water) to yield the final alcohol product. libretexts.orgmasterorganicchemistry.com This mechanism results in a regiochemical outcome that is opposite to that observed under acidic conditions.

| Nucleophile (Reagent) | Predicted Major Product | Site of Attack |

|---|---|---|

| NaOCH₃, then H₂O | 1-(Methoxymethyl)cyclobutanol | Secondary Carbon (C2) |

| NaNH₂, then H₂O | 1-(Aminomethyl)cyclobutanol | Secondary Carbon (C2) |

| CH₃MgBr, then H₃O⁺ | 1-(Ethyl)cyclobutanol | Secondary Carbon (C2) |

Direct Nucleophilic Attack via an SN2 Pathway

The ring-opening of this compound under basic or neutral conditions with a strong nucleophile proceeds through a direct nucleophilic attack consistent with an SN2 mechanism. brainly.comlibretexts.org The inherent strain of the three-membered epoxide ring makes it susceptible to cleavage even though an alkoxide is typically a poor leaving group. libretexts.orgmasterorganicchemistry.com Potent nucleophiles, which are often anions, are sufficiently reactive to attack an epoxide carbon directly without prior acid catalysis to protonate the oxygen. masterorganicchemistry.comyoutube.com The reaction involves the nucleophile attacking one of the electrophilic carbons of the epoxide, leading to the simultaneous breaking of the carbon-oxygen bond. This process results in the formation of an alkoxide intermediate, which is subsequently protonated in a workup step to yield the final alcohol product. masterorganicchemistry.com

Regiochemical Control Dictated by Steric Hindrance at the Less Substituted Carbon

In nucleophilic ring-opening reactions of epoxides under basic conditions, the regioselectivity is primarily governed by steric factors. brainly.comlibretexts.orgyoutube.com The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.orgmasterorganicchemistry.com For an asymmetrical epoxide like this compound, there are two potential sites for nucleophilic attack: the tertiary carbon (C1, bonded to the methyl group) and the secondary carbon (C2). The SN2 attack occurs almost exclusively at the less substituted secondary carbon. brainly.com This preference is a hallmark of the SN2 mechanism, where the transition state is sensitive to steric crowding. youtube.com The attack on the least hindered carbon results in the formation of the more substituted alcohol as the major product. This principle is observed in similar epoxides; for instance, 1,2-epoxypropane reacts with ethoxide to give 1-ethoxy-2-propanol, and 1-methyl-1,2-epoxycyclopentane is attacked at the carbon lacking the methyl group. brainly.comlibretexts.org

Stereochemical Inversion at the Attacked Carbon

A key stereochemical outcome of the SN2 reaction mechanism is the inversion of configuration at the carbon center where the substitution occurs. During the ring-opening of an epoxide, the nucleophile attacks the carbon atom from the side opposite to the carbon-oxygen bond (backside attack). youtube.com This backside attack forces the stereochemistry at the attacked carbon to invert, much like an umbrella flipping inside out in the wind. If the attacked carbon is a stereocenter, its absolute configuration will be inverted in the product. masterorganicchemistry.com This leads to an anti-relationship between the incoming nucleophile and the hydroxyl group in the resulting product.

Comparative Analysis of Regioselectivity and Stereoselectivity under Acidic vs. Basic Conditions

The conditions under which epoxide ring-opening occurs—acidic or basic—have a profound impact on the regiochemical outcome of the reaction, although the stereoselectivity generally remains consistent. libretexts.orgyoutube.com

Under Basic Conditions:

Mechanism: The reaction proceeds via a pure SN2 mechanism. libretexts.orglibretexts.org

Regioselectivity: A strong nucleophile attacks the less sterically hindered carbon atom. libretexts.orglibretexts.orgmasterorganicchemistry.com For this compound, this would be the C2 position.

Stereoselectivity: The reaction results in an inversion of stereochemistry at the site of attack, leading to an anti-addition product.

Under Acidic Conditions:

Mechanism: The reaction begins with the protonation of the epoxide oxygen, making it a much better leaving group. libretexts.orgyoutube.com The mechanism is a hybrid between SN1 and SN2. libretexts.orglibretexts.org As the C-O bond begins to break, a partial positive charge develops on the carbon atoms. libretexts.org

Regioselectivity: Unlike basic conditions, the nucleophile (which is often weak, like the solvent) attacks the more substituted carbon atom. libretexts.orglibretexts.orgyoutube.com This is because the more substituted carbon (in this case, the tertiary C1) can better stabilize the developing positive charge of the carbocation-like transition state. libretexts.orglibretexts.org

| Condition | Mechanism | Site of Nucleophilic Attack | Governing Factor | Stereochemical Outcome |

|---|---|---|---|---|

| Basic (e.g., RO⁻) | SN2 | Less substituted carbon (C2) | Steric Hindrance brainly.comyoutube.com | Anti-addition (Inversion) |

| Acidic (e.g., H⁺, ROH) | SN1/SN2 Hybrid | More substituted carbon (C1) | Carbocation Stability libretexts.orglibretexts.org | Anti-addition (Inversion) libretexts.org |

Reactivity Profiling with Diverse Nucleophiles

This compound is expected to react with a wide range of nucleophiles, with the regioselectivity being dependent on the reaction conditions as previously described.

Alcohols (ROH) and Alkoxides (RO⁻): Alkoxides are strong nucleophiles that react under basic conditions to attack the less substituted carbon. brainly.commasterorganicchemistry.com Alcohols are weak nucleophiles and require acid catalysis, leading to attack at the more substituted carbon. libretexts.orgyoutube.com

Hydrides (e.g., from LiAlH₄): Lithium aluminum hydride acts as a source of the hydride ion (H⁻), a strong nucleophile. It attacks the less substituted carbon of the epoxide in an SN2 fashion.

Organometallics (e.g., Grignard Reagents, Organolithiums): Reagents like RMgX and RLi are potent sources of carbanion nucleophiles. They readily open the epoxide ring by attacking the less hindered carbon atom. masterorganicchemistry.com

Azides (N₃⁻): The azide (B81097) ion, typically from sodium azide (NaN₃), is a strong nucleophile that will attack the less substituted position of the epoxide ring. youtube.com

| Nucleophile Type | Example Reagent | Condition | Site of Attack on this compound |

|---|---|---|---|

| Alkoxides | NaOCH₃ | Basic | Less substituted carbon (C2) brainly.com |

| Alcohols | CH₃OH / H₂SO₄ | Acidic | More substituted carbon (C1) youtube.com |

| Hydrides | LiAlH₄ | Basic/Nucleophilic | Less substituted carbon (C2) |

| Organometallics | CH₃MgBr (Grignard) | Basic/Nucleophilic | Less substituted carbon (C2) masterorganicchemistry.com |

| Azides | NaN₃ | Basic/Nucleophilic | Less substituted carbon (C2) youtube.com |

Intramolecular Transformations Involving the Epoxide Ring

Intramolecular Alkylation of Ketones and Enolates by the Epoxide Moiety

The epoxide moiety can participate in intramolecular reactions, acting as an electrophile for an internal nucleophile. cdnsciencepub.com In molecules containing both a ketone and an epoxide, treatment with a base can generate an enolate, which then acts as the nucleophile. cdnsciencepub.com This enolate can attack one of the epoxide carbons in an intramolecular SN2 reaction, leading to the formation of a new ring. cdnsciencepub.com The course and products of these reactions are rationalized by considering the accessibility of both faces of the possible enolates to the backside of each carbon of the epoxide group. cdnsciencepub.com The stereochemistry of the epoxide and the geometry of the enolate play crucial roles in determining the feasibility of the reaction and the structure of the resulting product, which can include complex structures like cyclopropyl (B3062369) ketols or hemiketals. cdnsciencepub.com

Rearrangement Pathways Leading to Alternative Ring Systems (e.g., bicyclobutonium ion intermediates)

Under acidic conditions, the protonated epoxide of this compound can undergo rearrangement to form different cyclic structures. The significant strain within the cyclobutane (B1203170) ring influences these transformation pathways. Acid-catalyzed cleavage of the C2-O bond is favored as it leads to the formation of a stable tertiary carbocation at the C1 position.

From this key carbocation intermediate, two primary rearrangement pathways are plausible:

Ring Expansion: A 1,2-hydride shift from the adjacent C4 position of the cyclobutane ring to the carbocation center can occur. This expansion relieves the strain of the four-membered ring, leading to the formation of the thermodynamically more stable 1-methylcyclopentanone. This type of rearrangement is a common fate for cyclobutylcarbinyl cations.

Formation of Bicyclobutonium Ion: Alternatively, the C3-C4 bond of the cyclobutane ring can migrate, resulting in the formation of a highly strained, non-classical bicyclobutonium ion intermediate. This cation can then be attacked by a nucleophile (such as water, if present) at different positions, potentially leading to substituted cyclopropyl or cyclobutyl products. While rearrangements of cyclobutane systems are well-documented, the specific involvement of a bicyclobutonium ion intermediate in the rearrangement of this compound is a mechanistically plausible but less common pathway compared to direct ring expansion.

The ultimate product distribution is highly dependent on reaction conditions such as the nature of the acid catalyst, the solvent, and the temperature.

Table 1: Plausible Products from Acid-Catalyzed Rearrangement

| Pathway | Key Intermediate | Final Product(s) | Driving Force |

|---|---|---|---|

| Ring Expansion | Tertiary cyclobutyl carbocation | 1-Methylcyclopentanone | Relief of ring strain (cyclobutane to cyclopentane) |

| Bicyclobutonium Ion Formation | Bicyclobutonium ion | Substituted cyclopropyl and cyclobutyl derivatives | Migration of strained C-C bond |

Electrophilic Reactions of the Epoxide System (e.g., Friedel-Crafts type reactions)

Epoxides can serve as potent electrophiles in Friedel-Crafts type reactions when activated by a Lewis acid. wikipedia.org In the case of this compound, the reaction with an aromatic substrate like benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is expected to proceed via a specific mechanism.

The reaction mechanism involves three key steps:

Activation of the Epoxide: The Lewis acid coordinates with the oxygen atom of the epoxide ring. This polarization weakens the C-O bonds and enhances the electrophilicity of the ring carbons.

Ring-Opening and Carbocation Formation: The C1-O bond cleaves to form a tertiary carbocation at the C1 position. This is highly favored over the formation of a secondary carbocation at C2 due to the stabilizing effect of the methyl group and the adjacent ring carbons.

Electrophilic Aromatic Substitution: The aromatic ring (benzene) acts as a nucleophile, attacking the tertiary carbocation. This forms a new carbon-carbon bond.

Rearomatization: A proton is lost from the site of substitution on the aromatic ring, restoring its aromaticity and regenerating the Lewis acid catalyst.

The final product of this reaction would be 1-cyclobutyl-1-phenylethanol. The regioselectivity is controlled by the formation of the more stable carbocation intermediate during the epoxide ring-opening step. youtube.comyoutube.com

Radical Reactions and Their Pathways (e.g., with chlorine atoms)

The reaction of this compound with chlorine atoms, typically initiated by UV light, proceeds through a free-radical chain mechanism. This process involves hydrogen atom abstraction, which can occur at several positions on the molecule. The relative reactivity of these positions is influenced by the stability of the resulting radical and steric factors. rsc.orgrsc.org

The primary sites for hydrogen abstraction are:

The methyl group: Abstraction of a primary hydrogen from the methyl group leads to a primary radical.

The tertiary C-H bond at C1: This site is sterically hindered and lacks an abstractable hydrogen.

The secondary C-H bonds on the cyclobutane ring (C2, C3, C4): Abstraction from these positions forms secondary cyclobutyl radicals. Studies on the chlorination of methylcyclobutane (B3344168) have shown that all possible monochlorinated isomers are typically formed, as chlorine radicals are highly reactive and not very selective. quora.com

The mechanism consists of three stages:

Initiation: UV light causes the homolytic cleavage of the chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the substrate to form hydrogen chloride (HCl) and an alkyl radical. This alkyl radical then reacts with another Cl₂ molecule to form a chlorinated product and a new chlorine radical, which continues the chain.

Termination: The reaction ceases when two radicals combine.

A notable aspect of radical reactions involving cyclobutane derivatives is that the formation of a cyclobutyl radical can lead to a release of steric strain. rsc.orgrsc.org Following the initial hydrogen abstraction, the resulting radical intermediate could potentially induce the opening of the strained epoxide ring, leading to more complex chlorinated alcohol products. rsc.org

Table 2: Potential Monochlorination Sites and Radical Stability

| Position of H Abstraction | Resulting Radical Type | Notes on Reactivity |

|---|---|---|

| Methyl Group (-CH₃) | Primary | Statistically favored due to 3 equivalent hydrogens. |

| Ring Carbon (C2) | Secondary | Adjacent to the epoxide oxygen. |

| Ring Carbon (C3) | Secondary | Less sterically hindered than C2/C4. |

| Ring Carbon (C4) | Secondary | Adjacent to the tertiary carbon. |

Polymerization and Oligomerization Behavior of Epoxide Monomers

Due to the significant ring strain in both its epoxide and cyclobutane moieties, this compound is an excellent candidate for ring-opening polymerization (ROP). wikipedia.org Cationic ring-opening polymerization (CROP) is a particularly effective method for polymerizing such monomers. researchgate.net

The process can be described in three main stages:

Initiation: The reaction is initiated by a cationic species, typically a strong protic acid or a Lewis acid in the presence of a proton source. The initiator protonates the epoxide oxygen, activating the monomer for nucleophilic attack.

Propagation: Another monomer molecule acts as a nucleophile, with its epoxide oxygen attacking one of the electrophilic carbons of the activated (protonated) monomer. This opens the first ring and transfers the positive charge to the newly added unit, propagating the chain. The process continues, leading to the formation of a polyether backbone. The propagation typically proceeds via an Sɴ2 mechanism. wikipedia.org

Termination: The polymerization can be terminated by reaction with a nucleophile, solvent, or by chain transfer reactions, where the active center is transferred to another molecule (like a monomer or solvent), terminating one chain and starting another.

Controlling the reaction conditions, such as the monomer-to-initiator ratio, temperature, and solvent, allows for the synthesis of either high-molecular-weight polymers or shorter-chain oligomers. A high initiator concentration relative to the monomer concentration would favor the formation of oligomers.

Stereochemical Investigations of 1,2 Epoxy 1 Methyl Cyclobutane and Its Derivatives

Enantioselective Synthesis and Chiral Resolution Strategies

The synthesis of enantiomerically pure 1,2-epoxy-1-methyl-cyclobutane is a critical step for its application in asymmetric synthesis. Two primary strategies are employed to achieve this: enantioselective synthesis from an achiral precursor and chiral resolution of a racemic mixture.

Enantioselective Synthesis: The most direct approach to an enantiopure epoxide is the asymmetric epoxidation of the corresponding alkene, 1-methylcyclobutene. While specific catalysts for this exact substrate are not extensively documented, established methods such as the Sharpless-Katsuki epoxidation (for allylic alcohols) or Jacobsen-Katsuki epoxidation (for unfunctionalized alkenes) provide a framework for achieving high enantioselectivity. Furthermore, enzyme-catalyzed epoxidations, for instance using cytochrome P450 monooxygenases, have shown effectiveness for the enantioselective epoxidation of terminal alkenes and could be engineered for specific substrates like 1-methylcyclobutene.

Chiral Resolution: An alternative strategy involves the separation of a racemic mixture of (±)-1,2-epoxy-1-methyl-cyclobutane. A powerful method for this is kinetic resolution, particularly using enzymatic approaches. For instance, epoxide hydrolases can selectively hydrolyze one enantiomer of the epoxide to a diol, leaving the other enantiomer unreacted and thus enantiomerically enriched. A well-documented analogue, (±)-1-methyl-1,2-epoxycyclohexane, undergoes efficient chemoenzymatic resolution. bath.ac.uk The Corynebacterium C12 epoxide hydrolase transforms the racemic epoxide into (1S, 2S)-1-methylcyclohexane-1,2-diol, leaving the (1S, 2R)-epoxide unchanged. bath.ac.uk This enzymatic approach provides access to both the diol and the unreacted epoxide in high enantiomeric purity.

| Resolution Method | Reactant | Catalyst/Enzyme | Products | Key Feature |

| Enzymatic Kinetic Resolution | (±)-1-methyl-1,2-epoxycyclohexane | Corynebacterium C12 epoxide hydrolase | (1S, 2S)-1-methylcyclohexane-1,2-diol and (1S, 2R)-1-methyl-1,2-epoxycyclohexane | Selective hydrolysis of one enantiomer allows for the separation of both the diol and the unreacted epoxide in enantiopure forms. bath.ac.uk |

Diastereoselectivity in Nucleophilic Ring-Opening Processes

The ring-opening of this compound with nucleophiles is a cornerstone of its synthetic utility. The diastereoselectivity of this process is heavily influenced by the conformation of the cyclobutane (B1203170) ring and the electronic nature of the epoxide and the attacking nucleophile.

Influence of Cyclobutane Ring Conformation on Epoxide Reactivity and Product Diastereomeric Ratios

The cyclobutane ring is not planar but exists in a puckered conformation to relieve angular strain. This puckering leads to pseudo-axial and pseudo-equatorial positions for the substituents. The epoxide ring, being fused to this puckered system, presents two distinct faces for nucleophilic attack. The accessibility of the two electrophilic carbons of the epoxide is sterically differentiated by the conformation of the ring. Nucleophilic attack will preferentially occur from the less hindered face, leading to a specific diastereomer as the major product. The exact diastereomeric ratio is a function of the energetic difference between the transition states leading to the possible products, which is directly related to the steric hindrance imposed by the puckered cyclobutane skeleton.

Remote Stereochemical Effects on the Regioselectivity of Nucleophilic Attack

The regioselectivity of nucleophilic attack on the unsymmetrical this compound is dictated by the reaction conditions.

Under basic or neutral conditions (SN2 mechanism): Strong nucleophiles will attack the less sterically hindered carbon atom. In this case, it is the C2 carbon (the one without the methyl group). This is a classic SN2 reaction where steric factors dominate. youtube.com

Under acidic conditions (SN1-like mechanism): The epoxide oxygen is first protonated, making it a better leaving group. The ring-opening then proceeds via a transition state with significant carbocationic character. The positive charge is better stabilized on the more substituted carbon atom (C1, the tertiary carbon). Consequently, the nucleophile will preferentially attack the more substituted carbon. libretexts.orgresearchgate.net

The presence of other stereocenters on the cyclobutane ring can further influence this selectivity by creating additional steric bias or by participating in intramolecular directing effects.

Control and Determination of Relative and Absolute Stereochemistry in Reaction Products

Control over the stereochemical outcome of reactions involving this compound is achieved by careful selection of reagents and reaction conditions. As discussed, acidic versus basic conditions for nucleophilic ring-opening direct the nucleophile to different carbons of the epoxide, thus controlling the regioselectivity and the resulting relative stereochemistry of the substituents in the product.

The determination of the stereochemistry of the products relies on a combination of analytical techniques:

Relative Stereochemistry: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments, is a powerful tool for determining the relative arrangement of substituents on the cyclobutane ring.

Absolute Stereochemistry: To determine the absolute configuration of a chiral product, several methods can be employed. If the product is crystalline, X-ray crystallography provides unambiguous proof of the absolute stereostructure. Alternatively, the product can be derivatized with a chiral agent to form diastereomers that can be distinguished by NMR or chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is also a common method for separating and identifying enantiomers.

Analysis of Stereochemical Outcomes (e.g., formation of trans-1,2-diols from anti-hydroxylation)

The ring-opening of epoxides is a stereospecific process. The reaction with nucleophiles proceeds via a backside attack, analogous to an SN2 reaction, which results in an inversion of configuration at the carbon atom being attacked. libretexts.org This stereochemical course leads to the formation of products with a trans relationship between the incoming nucleophile and the oxygen atom of the original epoxide.

A classic example is the acid-catalyzed hydrolysis of an epoxide to form a diol, a process known as anti-dihydroxylation. In the case of this compound, treatment with aqueous acid would lead to the formation of trans-1-methylcyclobutane-1,2-diol. The mechanism involves protonation of the epoxide oxygen, followed by the nucleophilic attack of a water molecule at the more substituted carbon (C1) from the face opposite to the C-O bond. This backside attack inverts the stereochemistry at C1, resulting in the hydroxyl groups being on opposite sides of the cyclobutane ring plane.

The following table summarizes the expected major products from the nucleophilic ring-opening of this compound under different conditions, illustrating the control over regioselectivity and stereochemistry.

| Epoxide | Nucleophile/Conditions | Mechanism | Site of Attack | Major Product | Stereochemistry |

| This compound | H₂O / H⁺ | SN1-like | C1 (tertiary) | 1-Methylcyclobutane-1,2-diol | trans |

| This compound | ⁻OH / H₂O | SN2 | C2 (secondary) | 1-Methylcyclobutane-1,2-diol | trans |

| This compound | CH₃O⁻ / CH₃OH | SN2 | C2 (secondary) | 2-Methoxy-1-methylcyclobutanol | trans |

| This compound | CH₃OH / H⁺ | SN1-like | C1 (tertiary) | 1-Methoxy-1-methylcyclobutanol | trans |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2-Epoxy-1-methyl-cyclobutane, from its three-dimensional shape to its electronic landscape, which dictates its chemical reactivity.

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to alleviate torsional strain. For this compound, the fusion of the epoxide ring and the presence of the methyl group significantly influence the ring's geometry and conformational preferences. Density Functional Theory (DFT) is a common computational method used to explore these aspects. nih.govnih.gov DFT calculations can map the potential energy surface of the molecule by systematically rotating its flexible bonds, allowing for the identification of stable conformers (energy minima).

For substituted cyclobutanes, the puckering of the ring leads to different spatial arrangements of the substituents, resulting in various conformers with distinct energy levels. researchgate.net In the case of this compound, theoretical calculations would focus on the puckering angle of the cyclobutane ring and the orientation of the methyl group. Energy minimization calculations using DFT, for example at the B3LYP/6-31G(d) level of theory, would determine the most stable conformer by finding the geometry with the lowest electronic energy. nih.gov The results would likely show a puckered cyclobutane ring where the substituents adopt positions that minimize steric hindrance.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

This table is illustrative, based on typical energy differences for substituted cyclobutanes.

| Conformer | Description of Puckering/Methyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A (Global Minimum) | Puckered ring, equatorial-like methyl group | 0.00 |

| Conformer B | Puckered ring, axial-like methyl group | 1.5 - 2.5 |

| Planar Transition State | Forced planar cyclobutane ring | ~5.0 |

Molecular Electrostatic Potential (MEP) maps are valuable tools derived from quantum chemical calculations that illustrate the charge distribution within a molecule from the perspective of an approaching reagent. These maps are color-coded to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP map would reveal a region of high electron density (typically colored red) centered on the oxygen atom of the epoxide ring, owing to its high electronegativity and lone pairs of electrons. researchgate.net This indicates that the oxygen is the primary site for protonation in acid-catalyzed reactions. Conversely, the regions around the hydrogen atoms would show positive potential (blue). The carbon atoms of the epoxide ring would exhibit a less negative or slightly positive potential, marking them as the electrophilic sites susceptible to attack by nucleophiles. alliedacademies.org This analysis is crucial for predicting how the molecule will interact with other reagents.

Table 2: Hypothetical Calculated Partial Atomic Charges for this compound

This table presents typical charge distributions for epoxides, calculated using a method like Natural Bond Orbital (NBO) analysis.

| Atom | Partial Charge (e) | Predicted Reactivity |

|---|---|---|

| Epoxide Oxygen | -0.65 | Site of protonation (electrophilic attack) |

| C1 (tertiary, bonded to methyl) | +0.15 | Site of nucleophilic attack (acidic conditions) |

| C2 (secondary) | +0.10 | Site of nucleophilic attack (basic conditions) |

| Methyl Carbon | -0.20 | Generally unreactive |

Simulation and Elucidation of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the transition states and intermediates that govern the transformation of reactants to products.

The high ring strain of the epoxide and cyclobutane moieties makes this compound susceptible to ring-opening reactions. nih.govmasterorganicchemistry.com Theoretical calculations can locate and characterize the transition state (TS) for these processes, which is the highest energy point along the reaction coordinate. The geometry and energy of the TS provide critical information about the reaction's feasibility (activation energy) and mechanism. science.gov

For an acid-catalyzed ring-opening, the mechanism begins with the protonation of the epoxide oxygen. The subsequent nucleophilic attack can proceed through a pathway with significant SN1 character. libretexts.org The transition state would involve a partially broken C-O bond and a buildup of positive charge on the more substituted carbon atom (C1). libretexts.org In contrast, a base-catalyzed ring-opening follows an SN2 mechanism. chemistrysteps.com The transition state for this process would feature the nucleophile attacking one of the epoxide carbons while the C-O bond is concertedly broken, all without prior protonation. chemistrysteps.comkhanacademy.org

Table 3: Hypothetical Activation Energies for Ring-Opening of this compound

Illustrative values based on computational studies of similar epoxide ring-opening reactions.

| Reaction Condition | Mechanism Type | Nucleophilic Attack Site | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Acid-Catalyzed (e.g., H3O+) | SN1-like | C1 (tertiary) | 15 - 20 |

| Base-Catalyzed (e.g., OH-) | SN2 | C2 (secondary) | 20 - 25 |

Computational modeling is highly effective at predicting the regioselectivity (which atom is attacked) and stereoselectivity (the spatial arrangement of the product) of chemical reactions. For the ring-opening of this compound, these outcomes depend heavily on the reaction conditions.

Regioselectivity : Under acidic conditions, the transition state resembles a carbocation. Theoretical models would predict that the nucleophile preferentially attacks the more substituted carbon (C1), as a tertiary carbocation is more stable than a secondary one. libretexts.org Under basic or neutral conditions, steric hindrance is the dominant factor. chemistrysteps.com Calculations of the transition state energies would confirm that attack at the less sterically hindered secondary carbon (C2) is kinetically favored, consistent with an SN2 mechanism. chemistrysteps.comkhanacademy.org

Stereoselectivity : The SN2-type nucleophilic attack on the epoxide ring, whether under acidic or basic conditions, occurs from the side opposite to the C-O bond (backside attack). libretexts.org Theoretical simulations of the nucleophile's trajectory toward the epoxide carbon would clearly show this approach, leading to an inversion of stereochemistry at the site of attack. This results in the formation of trans products.

Table 4: Predicted Regio- and Stereoselectivity in the Ring-Opening of this compound

Predictions based on established mechanisms of epoxide opening and supporting theoretical principles.

| Condition | Predicted Regioselectivity (Major Product) | Predicted Stereochemistry | Rationale |

|---|---|---|---|

| Acidic (e.g., H2SO4, H2O) | Attack at C1 (tertiary carbon) | trans-diol | SN1-like TS, stabilization of positive charge |

| Basic (e.g., NaOH, H2O) | Attack at C2 (secondary carbon) | trans-diol | SN2 mechanism, attack at less hindered site |

Quantitative Analysis of Strain Energy and Its Correlation with Reactivity

Ring strain is a form of instability that exists when bond angles in a cyclic molecule deviate from their ideal values. This strain energy is a key contributor to the chemical reactivity of small-ring compounds. It can be quantified computationally by comparing the molecule's heat of formation with that of a hypothetical, strain-free reference compound using isodesmic reactions. nih.gov

Both the cyclobutane and epoxide rings are significantly strained. The strain energy of cyclobutane is approximately 26 kcal/mol, arising from both angle strain (C-C-C angles of ~90° instead of the ideal 109.5°) and torsional strain from eclipsing C-H bonds. masterorganicchemistry.com The epoxide ring possesses an even higher strain of about 27 kcal/mol due to its acute internal bond angles of ~60°. nih.gov

In this compound, the total strain energy is a combination of the inherent strain from both fused rings. Computational methods can calculate this value precisely. This substantial stored energy provides a powerful thermodynamic driving force for reactions that lead to the opening of either ring, as these processes relieve the strain. The high reactivity of this molecule in ring-opening reactions is therefore directly correlated with its high strain energy.

Table 5: Comparison of Strain Energies in Small Carbocycles and Heterocycles

Data compiled from computational and thermochemical studies. nih.govmasterorganicchemistry.com

| Compound | Ring Size | Approximate Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.6 |

| Oxirane (Epoxide) | 3 | 27.3 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane (B165970) | 5 | 6.2 |

| Cyclohexane (B81311) | 6 | ~0 |

Molecular Dynamics Simulations for Solvent and Catalyst Interactions

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of its interaction with solvents and catalysts can be thoroughly elucidated by examining computational research on analogous small-molecule epoxides and strained carbocyclic systems. The inherent strain energy of both the three-membered oxirane ring and the four-membered cyclobutane ring (approximately 26.3 kcal/mol) makes this molecule a compelling subject for theoretical studies, as these factors critically influence its reactivity nih.gov. MD simulations provide a powerful, atomistic lens through which to view the fleeting, yet crucial, interactions that govern the fate of such a reactive molecule in a chemical environment.

Solvent Interactions

Molecular dynamics simulations are particularly adept at modeling the explicit interactions between a solute and the surrounding solvent molecules, providing insights that are often inaccessible through experimental means alone. For a polar molecule like this compound, the organization of the solvent shell, the formation of hydrogen bonds, and the stabilization of charged intermediates or transition states are critical to its reaction pathways.

Computational studies on similar epoxides have demonstrated the profound influence of the solvent. For instance, research on the ring-opening of epoxides with aromatic amines has shown that solvent choice significantly impacts reaction yields nih.gov. The use of nitromethane (B149229) as a solvent, for example, has been computationally suggested to enhance the nucleophilicity of the attacking amine, thereby facilitating the reaction nih.govresearchgate.net.

In more complex environments, such as within the nanopores of a zeolite catalyst, the structure of the solvent has been shown to have dramatic consequences on reaction kinetics. MD simulations and related computational methods studying the ring-opening of 1,2-epoxybutane (B156178) revealed that the displacement of highly structured and hydrogen-bonded solvent molecules from the catalyst's active site leads to significant entropic gains researchgate.netacs.org. This entropy-driven rate enhancement can increase turnover rates by an order of magnitude researchgate.net. These studies underscore that the solvent is not a passive medium but an active participant whose dynamic behavior can be mapped through simulation to predict reaction outcomes.

Catalyst Interactions

MD simulations and quantum mechanics/molecular mechanics (QM/MM) methods are instrumental in dissecting the mechanisms of catalyzed epoxide ring-opening. These simulations can model the docking of the epoxide into a catalyst's active site, the electronic activation of the C-O bonds, and the subsequent nucleophilic attack.

Homogeneous Catalysis: Theoretical studies based on density functional theory (DFT) have quantified the immense rate acceleration provided by catalysts. For the ring-opening of a model epoxide like propylene (B89431) oxide, the uncatalyzed reaction faces a formidable activation energy barrier of approximately 60 kcal/mol researchgate.netacs.org. However, when co-catalyzed by a Lewis acid (phenylboronic acid) and a nucleophilic base (pyridine), this barrier is drastically reduced to around 20 kcal/mol, suggesting the reaction can proceed under mild conditions researchgate.netacs.org. Simulations reveal that the Lewis acid activates the epoxide by coordinating to the oxygen atom, while the base acts as the ring-opening nucleophile.

Heterogeneous Catalysis: The interaction of epoxides with solid-state catalysts has also been successfully modeled. For the ring-opening of epichlorohydrin (B41342) with methanol (B129727) over a tin-containing zeolite (Sn-Beta), DFT calculations determined an activation energy of 53 ± 7 kJ/mol ucdavis.edu. These models show the epoxide being activated by an alcohol molecule adsorbed onto the Lewis acidic tin site, which facilitates the nucleophilic attack by a second alcohol molecule researchgate.netucdavis.edu.

Enzymatic Catalysis: Biological catalysts (enzymes) represent the pinnacle of efficiency and selectivity. MD simulations of an epoxide substrate within the active site of soluble epoxide hydrolase (sEH) have provided profound mechanistic insights nih.gov. These simulations showed that hydrogen bonding between the epoxide oxygen and two key tyrosine residues (Tyr381 and Tyr465) is crucial for activating the substrate nih.gov. Furthermore, the simulations identified that a hydrogen bond specifically from Tyr465 is essential for controlling the regioselectivity of the nucleophilic attack by an aspartate residue nih.gov.

The detailed findings from computational studies on analogous systems provide a robust framework for predicting the behavior of this compound. The data clearly indicate that both solvent and catalyst interactions would be dominated by the activation of the strained epoxide ring, with simulations being the key to unlocking a quantitative understanding of these processes.

Interactive Data Tables

Table 1: Summary of Computational Findings for Epoxide Ring-Opening Reactions

This table summarizes key quantitative and qualitative findings from computational studies on the ring-opening of various small-molecule epoxides, which serve as models for understanding the potential reactivity of this compound.

| System Studied | Computational Method | Interaction Type | Key Finding | Quantitative Data |

| Propylene Oxide | DFT | Uncatalyzed Ring-Opening | High activation energy barrier for thermal ring-opening. | Activation Free Energy (ΔG‡) ≈ 60 kcal/mol researchgate.netacs.org |

| Propylene Oxide + Phenylboronic Acid + Pyridine | DFT | Homogeneous Catalysis | Dual catalyst system significantly lowers the activation barrier. | Activation Free Energy (ΔG‡) ≈ 20 kcal/mol researchgate.netacs.org |

| Epichlorohydrin + Methanol + Sn-Beta Zeolite | DFT | Heterogeneous Catalysis | Lewis acidic zeolite catalyzes alcoholysis via a concerted mechanism. | Activation Energy (Ea) = 53 ± 7 kJ/mol ucdavis.edu |

| 1,2-Epoxybutane + Methanol in Zeolite Pores | MD / DFT | Solvent Effects | Entropic gains from displacing structured solvent molecules enhance reaction rates. | Rate increases up to ~10 times in solvent-structuring pores. researchgate.net |

| trans-Methylstyrene Oxide + Soluble Epoxide Hydrolase | MD | Enzymatic Catalysis | Hydrogen bonding with active site tyrosine residues controls activation and regioselectivity. | H-bond from Tyr465 to epoxide oxygen is critical for selectivity. nih.gov |

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 1,2-Epoxy-1-methyl-cyclobutane. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be established.

The ¹H NMR spectrum of this compound is expected to be complex due to the molecule's asymmetry. The presence of the methyl group and the epoxide on the cyclobutane (B1203170) ring renders all methylene (B1212753) protons chemically non-equivalent.

Protons on carbons adjacent to the electron-withdrawing oxygen of the epoxide are expected to be deshielded and resonate in the downfield region of approximately 2.5-3.5 ppm. libretexts.org The single proton on the tertiary carbon of the epoxide (C2) would likely appear as a multiplet in this range. The protons of the cyclobutane ring not attached to the epoxide would be expected to resonate further upfield, closer to the typical value for cyclobutane (around 1.96 ppm). docbrown.info The methyl group protons, being attached to a quaternary carbon, would likely appear as a singlet in the upfield region.

The coupling patterns (multiplicity) would be intricate. The geminal protons on the C3 and C4 carbons of the cyclobutane ring would be diastereotopic and exhibit distinct chemical shifts and coupling to each other. They would further couple with adjacent vicinal protons, leading to complex multiplets. This detailed analysis of coupling constants is crucial for confirming the connectivity and assigning the relative stereochemistry of the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (Methyl) | ~1.3 - 1.6 | s (singlet) | 3H |

| -CH₂- (Ring Methylene) | ~1.8 - 2.4 | m (multiplet) | 4H |

| -CH- (Epoxide) | ~2.8 - 3.2 | m (multiplet) | 1H |

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in unique chemical environments.

The two carbons of the epoxide ring are expected to be the most downfield among the sp³ carbons, typically appearing in the 40-60 ppm range, a result of the deshielding effect of the oxygen atom and ring strain. oregonstate.edu The quaternary carbon (C1) bearing the methyl group would likely be at a slightly different chemical shift than the tertiary carbon (C2). The two methylene carbons of the cyclobutane ring (C3 and C4) would resonate further upfield, with the carbon adjacent to the epoxide (C3) being slightly more deshielded than C4. The carbon of the methyl group is expected to be the most upfield signal. For comparison, the carbon signal for unsubstituted cyclobutane appears at 22.4 ppm. docbrown.info

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Methyl) | ~15 - 25 |

| -CH₂- (Ring Methylene, C4) | ~20 - 30 |

| -CH₂- (Ring Methylene, C3) | ~25 - 35 |

| -CH- (Epoxide, C2) | ~50 - 60 |

| -C- (Epoxide, C1) | ~55 - 65 |

To definitively assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. sdsu.edu Cross-peaks would be observed between the proton on C2 and the adjacent protons on C3, as well as between the protons on C3 and C4. This would allow for the unambiguous tracing of the proton connectivity around the cyclobutane ring. libretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule, particularly the characteristic epoxide ring.

The IR spectrum of an epoxide is distinguished by several characteristic vibrations of the three-membered ring. For this compound, the following absorption bands would be expected:

Symmetric Ring Breathing: A band around 1250 cm⁻¹. spectroscopyonline.com

Asymmetric C-O-C Stretch: An intense band in the 950–810 cm⁻¹ region. spectroscopyonline.com

Symmetric C-O-C Stretch: Another prominent band typically found between 880–750 cm⁻¹. spectroscopyonline.com

The presence of these characteristic bands, particularly the intense signals in the lower wavenumber region, provides strong evidence for the existence of the epoxide ring. The spectrum would also feature C-H stretching vibrations for the cyclobutane and methyl groups just below 3000 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| Epoxide Ring Breathing (Symmetric) | ~1250 | Medium |

| Epoxide C-O-C Stretch (Asymmetric) | 810 - 950 | Strong |

| Epoxide C-O-C Stretch (Symmetric) | 750 - 880 | Strong |

IR spectroscopy is an excellent tool for monitoring the progress of the reaction that forms this compound. For instance, if the compound is synthesized via the epoxidation of 1-methylcyclobutene, the reaction could be monitored by observing:

The disappearance of the characteristic C=C stretching vibration of the alkene starting material (typically around 1650 cm⁻¹).

The concurrent appearance of the strong epoxide ring vibration bands in the 800-920 cm⁻¹ region. nih.gov

This in-situ analysis allows for real-time tracking of the conversion of the reactant to the desired epoxide product, ensuring the reaction proceeds to completion.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.

Accurate Mass Determination and Molecular Weight Confirmation (e.g., LC-MS)

For the compound this compound, high-resolution mass spectrometry (HRMS) techniques, often coupled with liquid chromatography (LC-MS), are employed to determine its precise molecular weight. This method provides an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

The molecular formula for this compound is C₅H₈O. nih.gov The expected monoisotopic mass, calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O), is 84.05751 Da. nih.gov Experimental determination via HRMS would be expected to yield a mass value that corresponds closely to this theoretical calculation, thereby confirming the compound's elemental formula and molecular weight. nih.gov

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈O | nih.gov |

| Average Molecular Weight | 84.12 g/mol | nih.gov |

| Monoisotopic Mass | 84.05751 Da | nih.gov |

Fragmentation Pattern Analysis for Structural Inference

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The analysis of these fragments provides valuable information for structural elucidation.

For this compound, the mass spectrum would exhibit a molecular ion peak at a mass-to-charge ratio (m/z) of 84, corresponding to the [C₅H₈O]⁺ ion. The fragmentation pattern is predicted by the cleavage of the weakest bonds and the formation of the most stable carbocations. Key fragmentation pathways for cyclic compounds and epoxides often involve ring opening and the loss of small, stable neutral molecules or radicals. libretexts.orgmiamioh.edu

Common fragmentation patterns for related structures like cyclobutane include the loss of ethene (C₂H₄), resulting in a significant peak. docbrown.info For this compound, predictable fragmentation could include:

Loss of a methyl radical (•CH₃): Cleavage of the C-C bond holding the methyl group would result in a fragment ion at m/z 69 (M-15).

Loss of carbon monoxide (CO): A common fragmentation pathway for cyclic ethers and epoxides, leading to a fragment at m/z 56 (M-28).

Ring cleavage: Scission of the cyclobutane ring could lead to the formation of smaller fragments. For instance, the cleavage of the cyclobutane ring could produce an ethene fragment ([C₂H₄]⁺) at m/z 28, which is often a base peak for cyclobutane itself. docbrown.info

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 84 | [C₅H₈O]⁺ (Molecular Ion) | - |

| 69 | [C₄H₅O]⁺ | •CH₃ |

| 56 | [C₄H₈]⁺ | CO |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | •C₂H₅ or •C₂H₃O |

| 28 | [C₂H₄]⁺ | C₃H₄O |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD) for Chiral Species)

This compound possesses a chiral center at the carbon atom bonded to both the methyl group and the two carbons of the epoxide ring. Therefore, it exists as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers. atlasofscience.org

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a chiral compound as a function of the wavelength of light. acs.orgnsf.gov The resulting ORD curve provides information about the stereochemistry of the molecule. The sign and magnitude of the optical rotation are highly sensitive to the molecule's three-dimensional structure and the electronic transitions within the chromophores. researchgate.net

Single-Molecule Force Spectroscopy (SMFS) for Mechanochemical Investigations (e.g., applied to cyclobutane mechanophores)

Single-Molecule Force Spectroscopy (SMFS) is a technique used to probe the mechanical properties of individual molecules. It is particularly relevant for studying mechanophores—functional groups that undergo a chemical reaction in response to an applied mechanical force. colab.ws The cyclobutane ring is a well-studied mechanophore that can undergo a force-induced [2+2] cycloreversion. sciengine.comrsc.org

While SMFS has not been specifically applied to this compound, extensive research on polymers containing cyclobutane mechanophores provides insight into the forces required to activate the ring-opening reaction. nsf.govnsf.govnih.gov In a typical SMFS experiment, a polymer chain containing the mechanophore is stretched, and the force required to induce the chemical transformation is measured. hhu.deduke.edu This threshold activation force is a key parameter in understanding the mechanochemistry of the molecule. nsf.govnih.gov

Studies on various cyclobutane derivatives have shown that the force required for ring-opening typically falls within the range of 1 to 2.5 nanonewtons (nN). nsf.gov The specific force depends on factors such as the substituents on the cyclobutane ring and the geometry of the pulling forces. duke.edu

| Cyclobutane Mechanophore System | Reported Threshold Force (pN) | Source |

|---|---|---|

| Cyclooctane fused cyclobutane | ~2200 pN | nsf.gov |

| endo-Benzoladderene | 1800 ± 37 pN | nsf.gov |

| cis-1,2-substituted (dialkyl handles) | ~1970 pN | duke.edu |

| cis-1,2-substituted (diaryl handles) | ~630 pN | duke.edu |

This fundamental understanding of cyclobutane mechanochemistry, derived from SMFS, is crucial for the design of force-responsive materials. nih.gov

Advanced Applications and Future Research Trajectories

Utility in the Synthesis of Complex Organic Molecules

The strained cyclobutane (B1203170) motif is a key feature in numerous natural products and biologically active molecules. nih.govmdpi.comsemanticscholar.org The inherent ring strain of the cyclobutane core can be strategically leveraged to facilitate skeletal rearrangements, ring expansions, or ring-opening reactions, providing access to diverse molecular architectures. mdpi.comresearchgate.net This makes compounds like 1,2-Epoxy-1-methyl-cyclobutane valuable building blocks.

The epoxide functional group is a versatile intermediate in the synthesis of pharmaceuticals and other complex molecules. njchm.com Its ability to react with a wide range of nucleophiles allows for the introduction of various functional groups, which is crucial for developing pharmaceutical analogs that can target specific cellular pathways. njchm.com The combination of the cyclobutane and epoxide rings offers a dual-reactivity platform for constructing intricate molecules, including:

Pharmaceuticals: The cyclobutane moiety is present in various bioactive compounds, and its inclusion can influence pharmacological properties. mdpi.com The epoxide allows for the attachment of pharmacophores or modification of the core structure to optimize drug efficacy.

Agrochemicals: The development of novel pesticides and herbicides often relies on unique molecular scaffolds that can interact with biological targets in pests and weeds. The reactivity of this compound could be harnessed to create new classes of agrochemicals.

Natural Products: Many naturally occurring compounds feature cyclobutane rings, often formed through photochemical [2+2] cycloaddition reactions. baranlab.orgnih.govkib.ac.cn Synthetic strategies utilizing building blocks like this compound could provide more controlled and efficient routes to these complex natural products. semanticscholar.orgauburn.edu

Development of Catalysts and Asymmetric Synthesis Methodologies

The field of asymmetric catalysis, which focuses on the synthesis of specific enantiomers of chiral molecules, is critical in pharmaceutical development. Axially chiral compounds and specifically designed ligands are essential for achieving high enantioselectivity. nih.gov this compound has potential applications in this area.

Bifunctional Compounds: Molecules that contain two distinct reactive sites can act as bifunctional reagents or catalysts. This compound, with its electrophilic epoxide ring and strained C-C bonds, could be explored as a bifunctional building block. A related compound, 1,2-Epoxy-1-methylcyclohexane, is noted as a bifunctional compound useful as an asymmetric synthesis catalyst. biosynth.comcymitquimica.com

Chiral Ligand Design: Chiral ligands are crucial components of many asymmetric catalysts. The rigid cyclobutane framework of this compound could serve as a scaffold for the synthesis of novel chiral ligands. By controlling the stereochemistry of the epoxide opening and subsequent functionalization, new ligands with well-defined three-dimensional structures could be developed to influence the stereochemical outcome of catalytic reactions. mdpi.com The development of catalytic asymmetric methods for synthesizing molecules containing cyclobutanes is an active area of research. nih.govresearchgate.net

Contributions to Materials Science and Polymer Chemistry

Both epoxides and strained cyclic systems are valuable monomers in polymer chemistry. Their ring-opening polymerization can lead to novel materials with unique properties.

Monomers for Novel Resins and Polymers: Epoxides are widely used as monomers for producing epoxy resins, which are known for their strong adhesive properties and durability. The presence of the cyclobutane ring in this compound could introduce unique thermal and mechanical properties to the resulting polymer. The polymerization could proceed through either the epoxide ring or potentially through the cleavage of the cyclobutane ring under specific conditions. Research into cyclobutane-based polymers has been ongoing due to interest in developing sustainable polyester (B1180765) and polyamide materials. nih.gov Solution-state [2+2] photocycloadditions represent a promising method for preparing cyclobutane polymers due to their tolerance for a variety of monomers and potential for scalability. nih.gov

Polymer Architecture: The structure of this compound could allow for the creation of polymers with cyclobutane units either in the main polymer backbone or as pendant groups, depending on the polymerization strategy. For instance, polymerization of an epoxy-containing silacyclobutane (B14746246) has been achieved while keeping the epoxy ring intact, allowing for subsequent crosslinking. researchgate.net This approach could lead to networked polymers with tailored properties.

Research in Environmental Chemistry

Epoxides are present in the atmosphere, originating from both natural and anthropogenic sources, and their atmospheric reactivity is an important area of study. rsc.org They are formed from the oxidation of volatile organic compounds (VOCs) such as isoprene (B109036) and terpenes. copernicus.org

Atmospheric Reactivity and Fate: The primary removal mechanism for epoxides in the troposphere is their reaction with hydroxyl (OH) radicals. copernicus.org Kinetic studies on various epoxides have been conducted to determine their atmospheric lifetimes. copernicus.orgresearchgate.net While specific data for this compound is not available, the reaction rates of similar epoxides provide insight into its likely atmospheric fate. The reactivity of epoxides with OH radicals is influenced by their structure, with factors like adjacent alkyl groups or cyclic strain potentially affecting the rate constant. rsc.orgcopernicus.orgresearchgate.net

| Epoxy Compound | Rate Coefficient (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|

| 1,2-Epoxybutane (B156178) | (1.98 ± 0.29) x 10⁻¹² | ~5.8 days |

| cis-2,3-Epoxybutane | (1.50 ± 0.28) x 10⁻¹² | ~7.7 days |

| trans-2,3-Epoxybutane | (1.81 ± 0.33) x 10⁻¹² | ~6.4 days |

| 1,2-Epoxyhexane | (5.77 ± 0.83) x 10⁻¹² | ~2.0 days |

| Cyclohexene oxide | (5.93 ± 1.13) x 10⁻¹² | ~1.9 days |

Table 1: Comparison of atmospheric reaction rates and lifetimes for various epoxides with OH radicals. The lifetime is estimated based on a global average OH concentration of 1.13 x 10⁶ radicals cm⁻³. Data sourced from Tovar et al. (2022) copernicus.org.

Exploration of Mechanochemistry and Design of Novel Mechanophores

Mechanochemistry is a field of chemistry that investigates the effects of mechanical force on chemical reactions. A mechanophore is a mechanically responsive functional group that can undergo a specific chemical transformation when subjected to an external force, such as ultrasound in a polymer solution. capes.gov.br

Cyclobutane as a Mechanophore: Cyclobutane rings are well-studied mechanophores. researchgate.net When incorporated into a polymer chain, the application of force can induce a [2+2] cycloreversion, breaking the cyclobutane ring to form two new alkenes. nih.govresearchgate.netrsc.org This transformation can alter the properties of the polymer, for example, by converting a non-conjugated polymer into a conjugated one. nsf.gov

Potential of this compound: The this compound unit could be developed into a novel mechanophore. The presence of the epoxide ring adjacent to the cyclobutane could influence the force required for activation and the nature of the resulting products. Research into different cyclobutane mechanophores has shown that stereochemistry and substituents can significantly affect the activation force. nsf.gov Parallels can be drawn from studies on ladder-type cyclobutane mechanophores, where the threshold activation force was found to be dependent on the stereochemistry of the first bond to break. nsf.gov The epoxide's oxygen atom could electronically influence the ring-opening process, potentially lowering the activation energy compared to a simple alkyl-substituted cyclobutane.

| Cyclobutane Mechanophore System | Reported Threshold Activation Force (pN) |

|---|---|

| exo-Ladderane/ene (LD) | 1910 ± 14 |

| exo-Bicyclohexene-peri-naphthalene (NLD) | 1920 ± 25 |

| endo-Benzoladderene (BLD) | 1800 ± 37 |

| Cyclooctane fused cyclobutane | ~2200 |

| Cyclic acetal (B89532) fused cyclobutane | ~2000 |

Table 2: Threshold forces for the mechanochemical activation of various cyclobutane-based mechanophores, as determined by single-molecule force spectroscopy (SMFS). Data sourced from Li et al. (2021) nsf.gov.

Design of Unprecedented Chemical Transformations Based on Targeted Ring Strain Release

The high ring strain of this compound is a significant source of potential energy that can be released to drive chemical reactions. libretexts.org While strain energy alone does not perfectly predict reactivity, it is a fundamental driving force for many organic reactions. nih.gov

Targeted Ring Opening: The molecule possesses two strained rings. Selective activation of either the epoxide or the cyclobutane could lead to different reaction pathways. For example, Lewis acid catalysis typically promotes epoxide opening, while thermal or photochemical conditions might favor cyclobutane cleavage. Developing catalysts or reaction conditions that can selectively target one ring in the presence of the other would enable precise control over the chemical outcome.

Cascade Reactions: The release of strain from one ring could trigger a cascade of subsequent reactions. For instance, the opening of the epoxide ring could generate a reactive intermediate that then induces the cleavage or rearrangement of the adjacent cyclobutane ring. Such tandem reactions are highly efficient in building molecular complexity from simple starting materials. The inherent strain in bicyclo[1.1.0]butanes (BCBs), which are even more strained than simple cyclobutanes, has been used to drive 1,2-migratory reactions to form functionalized cyclobutanes. nih.govresearchgate.net This principle of harnessing high strain energy could be applied to design novel transformations starting from this compound.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 1,2-Epoxy-1-methyl-cyclobutane, and how do they influence experimental design?

- Answer : The compound's molecular formula (C₅H₈O) and strained cyclobutane-epoxide structure dictate reactivity. Key properties include:

- Density : ~0.83 g/cm³ (analogous to 1,2-epoxybutane) .

- Stability : Storage at 2–30°C is recommended to prevent ring-opening reactions .

- Spectroscopic data : NMR (e.g., δ 2.05–1.99 ppm for cyclobutane protons) and mass spectrometry (e.g., fragmentation patterns) aid in structural validation .

- Methodology : Use differential scanning calorimetry (DSC) to assess thermal stability and GC-MS with derivatization (e.g., 4-(p-nitrophenyl)pyridine for epoxide detection at 574 nm) .

Q. How can researchers safely handle this compound given its potential hazards?

- Answer : The compound is a direct-acting alkylating agent with mutagenic properties, classified as Group 2B (possibly carcinogenic) by IARC . Key safety measures:

- Exposure limits : Follow AEGL guidelines (e.g., 10 ppm for 8-hour exposure) and use fume hoods .

- PPE : Nitrile gloves, chemical-resistant aprons, and respirators with organic vapor cartridges.

- Waste disposal : Neutralize with aqueous sodium bisulfite to convert epoxides to diols before disposal .

Advanced Research Questions

Q. How does the ring strain of this compound enhance its catalytic activity in CO₂ cycloaddition reactions?

- Answer : The cyclobutane ring's strain (~110 kJ/mol) lowers the activation energy for epoxide ring-opening, facilitating CO₂ insertion. Experimental design considerations:

- Catalyst selection : Use Lewis acids (e.g., ZnBr₂) or ionic liquids to stabilize transition states.

- Kinetic studies : Monitor reaction progress via in situ FTIR to track CO₂ consumption at 2340 cm⁻¹ .

- Computational modeling : DFT calculations (e.g., B3LYP/6-311G**) predict regioselectivity and transition-state geometries .

Q. What methodologies resolve contradictions in toxicity data between in vitro and in vivo studies of this compound?

- Answer : Discrepancies arise from metabolic differences (e.g., glutathione depletion in rodents vs. humans). Approaches:

- Interspecies extrapolation : Use physiologically based pharmacokinetic (PBPK) models to adjust for metabolic rates .

- In vitro assays : Combine Ames tests (mutagenicity) with human liver microsomes to assess metabolic activation .

- Dose-response analysis : Apply benchmark dose (BMD) modeling to reconcile low-dose in vivo carcinogenicity data .

Q. How can synthetic routes to this compound be optimized for high enantiomeric purity?

- Answer : Utilize asymmetric epoxidation or chiral auxiliaries. Example protocol:

- Step 1 : React 1-methylcyclobutene with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at -20°C for stereocontrol.

- Step 2 : Purify via chiral HPLC (e.g., Chiralpak IB column) to achieve >99% ee .

- Characterization : Compare experimental optical rotation with DFT-predicted values .

Data Contradiction and Analysis

Q. Why do computational predictions of this compound’s reactivity sometimes conflict with experimental results?

- Answer : Discrepancies stem from solvent effects and approximations in density functionals. Mitigation strategies:

- Solvent modeling : Include implicit solvation (e.g., SMD model) in DFT calculations .

- Benchmarking : Validate methods against high-level CCSD(T) calculations for epoxide ring strain .

- Experimental validation : Use kinetic isotope effects (KIEs) to probe transition states .

Environmental and Mechanistic Studies

Q. What advanced techniques quantify this compound’s environmental persistence and degradation pathways?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.